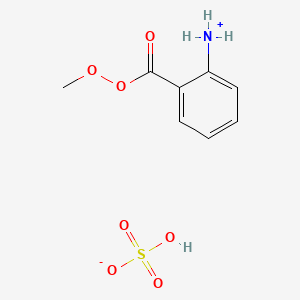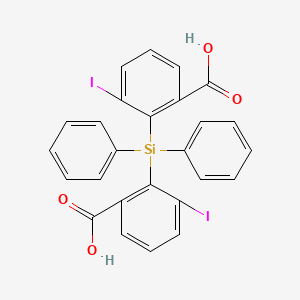
Diphenylsilylene 3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylsilylene 3-iodobenzoate is a chemical compound with the molecular formula C26-H18-I2-O4-Si and a molecular weight of 676.33 g/mol It is an ester of benzoic acid and diphenylsilylene, featuring an iodine atom at the 3-position of the benzoate ring
Preparation Methods
The synthesis of Diphenylsilylene 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with diphenylsilylene. One common method includes the reaction of 3-iodobenzoic acid with diphenylsilylene dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires a solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Diphenylsilylene 3-iodobenzoate undergoes various chemical reactions, including:
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, which are useful in organic synthesis as oxidizing agents.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can further undergo various functional group transformations.
Scientific Research Applications
Diphenylsilylene 3-iodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diphenylsilylene 3-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the ester functional group. The iodine atom can undergo oxidative addition, making the compound a useful intermediate in metal-catalyzed cross-coupling reactions. The ester group can be hydrolyzed or reduced, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Diphenylsilylene 3-iodobenzoate can be compared with other similar compounds such as:
3-Iodobenzoic Acid: Unlike this compound, 3-iodobenzoic acid lacks the silylene group, making it less versatile in certain synthetic applications.
2-Iodosobenzoic Acid: This compound is another iodine-containing benzoate, but it features an iodine atom at the 2-position and is often used as an oxidizing agent.
Diphenylsilanediol: This compound contains a diphenylsilylene group but lacks the iodine atom, making it less reactive in substitution reactions.
This compound stands out due to its unique combination of the silylene and iodine functionalities, which provide it with a broad range of reactivity and applications in various fields of research.
Properties
CAS No. |
129472-16-8 |
|---|---|
Molecular Formula |
C26H18I2O4Si |
Molecular Weight |
676.3 g/mol |
IUPAC Name |
2-[(2-carboxy-6-iodophenyl)-diphenylsilyl]-3-iodobenzoic acid |
InChI |
InChI=1S/C26H18I2O4Si/c27-21-15-7-13-19(25(29)30)23(21)33(17-9-3-1-4-10-17,18-11-5-2-6-12-18)24-20(26(31)32)14-8-16-22(24)28/h1-16H,(H,29,30)(H,31,32) |
InChI Key |
OZIDCGJYAKFLFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC=C3I)C(=O)O)C4=C(C=CC=C4I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


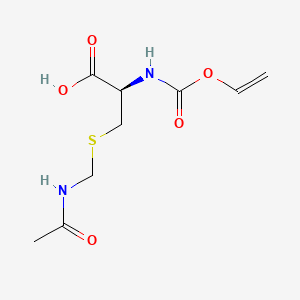
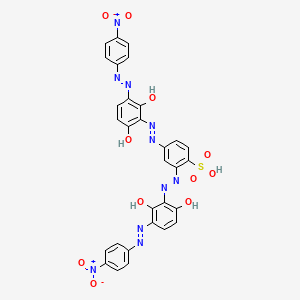

![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)
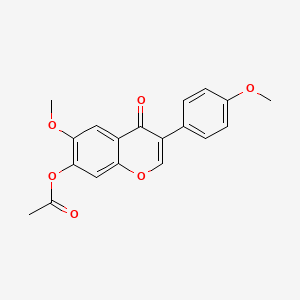


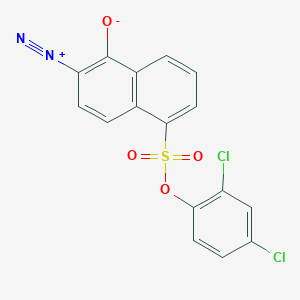
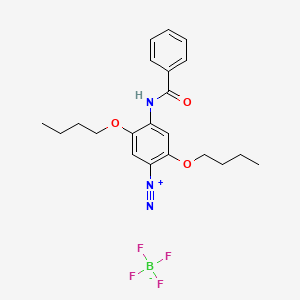
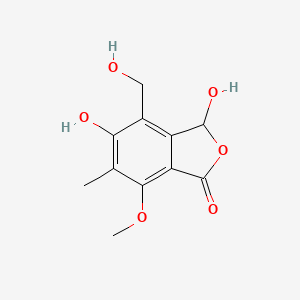
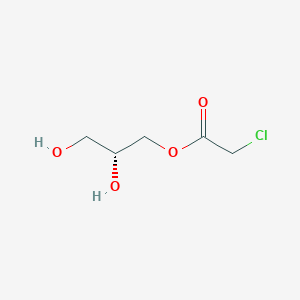
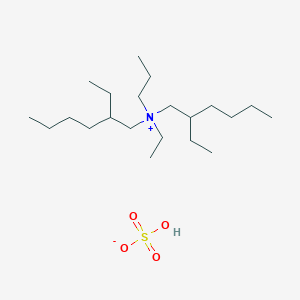
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)
